1,1,1,2,2,3,3-Heptafluoro-5-iodopentane is a fluorinated organic compound with the molecular formula and a molecular weight of approximately 323.9786 g/mol. This compound is classified under the category of perfluorinated compounds, which are known for their unique chemical properties and applications in various fields. The compound is also recognized by its CAS Registry Number 1513-88-8, which serves as a unique identifier in chemical databases.
Source: The data regarding this compound can be primarily sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook and other chemical databases like PubChem and Sigma-Aldrich, which provide detailed information on its properties and classification .
The synthesis of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane typically involves the iodination of a perfluorinated alkane. One common method includes the reaction of perfluoropentane with iodine or iodine-containing reagents under controlled conditions to introduce the iodine atom at the specified position on the carbon chain.
The molecular structure of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane features a pentane backbone where seven hydrogen atoms have been replaced by fluorine atoms and one hydrogen by iodine.
FC(F)(F)C(F)(F)C(F)(F)CCI
TZNRRNKRZXHADL-UHFFFAOYSA-N
1,1,1,2,2,3,3-Heptafluoro-5-iodopentane can participate in various chemical reactions typical of halogenated compounds.
The mechanism of action for 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane primarily revolves around its reactivity due to the presence of halogen atoms.
The compound has been classified under various hazard categories including respiratory tract irritation and skin corrosion .
1,1,1,2,2,3,3-Heptafluoro-5-iodopentane finds applications in several scientific fields:
The unique properties imparted by its fluorinated structure make it valuable in material science and chemical research .
This compound exemplifies the diverse functionalities that halogenated hydrocarbons can offer in both industrial and laboratory settings.
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3